5-[Methyl(phenyl)amino]-1,3-thiazolidine-2,4-dione
Description
Structure
3D Structure
Properties
CAS No. |
307975-43-5 |
|---|---|
Molecular Formula |
C10H10N2O2S |
Molecular Weight |
222.27 g/mol |
IUPAC Name |
5-(N-methylanilino)-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C10H10N2O2S/c1-12(7-5-3-2-4-6-7)9-8(13)11-10(14)15-9/h2-6,9H,1H3,(H,11,13,14) |
InChI Key |
HNFHTARURWZKBV-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1C(=O)NC(=O)S1)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Conventional Heating Method
A mixture of chloroacetic acid (1.89 g, 20 mmol) and thiourea (1.52 g, 20 mmol) in water is stirred to form a white precipitate. Concentrated HCl (6 mL) is added dropwise, and the reaction is refluxed at 100–110°C for 10–12 hours. The product is filtered, washed with water, and recrystallized from ethanol, yielding 78.42% of thiazolidine-2,4-dione as a white crystalline powder (mp 124–126°C).
Microwave-Assisted Synthesis
Under microwave irradiation (280W, 120°C, 6 minutes), chloroacetic acid (0.95 g, 10 mmol) and thiourea (0.76 g, 10 mmol) in water (3 mL) with HCl (3 mL) achieve a 90.25% yield of the core structure. This method reduces reaction time by 90% compared to conventional heating.
Introduction of the Methyl(phenyl)amino Group
Functionalization of the thiazolidine-2,4-dione core with the methyl(phenyl)amino group involves condensation and reduction steps.
Condensation via Mannich Reaction
A solution of thiazolidine-2,4-dione (1.17 g, 0.01 mol) and methyl(phenyl)amine (0.01 mol) in toluene (8 mL) is refluxed with piperidine (0.4 mL) as a catalyst at 110–120°C for 5–6 hours. The product is precipitated with 1M HCl, filtered, and recrystallized from ethanol, yielding 70.48% under conventional heating. Microwave irradiation (350W, 120°C, 8 minutes) improves the yield to 84.94%.
Catalytic Reduction of Intermediate Schiff Bases
A novel reduction method employs a cobalt-dimethylglyoxime complex. A mixture of 5-[benzylidene]thiazolidine-2,4-dione (10 g), sodium hydroxide (12 mL of 1.0N), and the catalyst in tetrahydrofuran/water is stirred at 15°C for 4 hours. Neutralization with acetic acid precipitates the product, which is purified via alcoholic ammonia to achieve 99% purity.
Optimization and Purification Strategies
Solvent and Catalyst Selection
Purification Techniques
| Method | Conditions | Purity (%) | Yield (%) | Source |
|---|---|---|---|---|
| Recrystallization | Ethanol, 70°C, 6 hours | 97.5 | 78–90 | |
| Alcoholic Ammonia | Methanol/ethanol, NH₃ gas, pH 6–6.6 | 99.0 | 90 | |
| Charcoal Treatment | 5% charcoal in methanol | 99.5 | 80 |
Comparative Analysis of Synthetic Routes
Conventional vs. Microwave-Assisted Synthesis
| Parameter | Conventional | Microwave |
|---|---|---|
| Reaction Time | 5–14 hours | 6–12 minutes |
| Yield | 70.48% | 84.94% |
| Energy Efficiency | Low | High |
Microwave irradiation significantly enhances reaction efficiency, attributed to uniform heating and reduced side reactions.
Impact of Catalytic Systems
The cobalt-dimethylglyoxime complex achieves 91.5% yield in reduction steps, outperforming traditional palladium-based catalysts, which often require higher temperatures and exhibit lower selectivity.
Structural Validation and Characterization
Post-synthesis, the compound is validated via:
Chemical Reactions Analysis
Mannich Reactions
The secondary amine group in the methyl(phenyl)amino substituent undergoes Mannich reactions with formaldehyde and aryl amines. This forms tertiary amine derivatives, enhancing solubility and bioactivity .
Example Reaction:
5-[Methyl(phenyl)amino]-1,3-thiazolidine-2,4-dione + Formaldehyde + 2,3-Dichloroaniline
→ 3-{[(2,3-Dichlorophenyl)amino]methyl}-5-(furan-2-ylmethylidene)-1,3-thiazolidine-2,4-dione .
| Conditions | Catalyst | Yield | Application |
|---|---|---|---|
| Reflux in DMF, 10–14 hours | HCl (3–5 drops) | 55% | Anticancer agents (IC₅₀: 42.30 µM) |
Alkylation and Arylation
The methyl(phenyl)amino group facilitates N-alkylation/arylation under mild conditions. For example, reaction with 2-bromoacetophenone in toluene yields branched derivatives.
Key Data:
-
Reactants: this compound + 2-Bromoacetophenone
-
Product: 3-(4-Methylphenyl)-5-[(4-methylphenyl)amino]-1,3-thiazolidine-2,4-dione
-
Yield: 60–65%
Cycloaddition and Heterocycle Formation
The exocyclic double bond participates in [3+2] cycloadditions with nitrile oxides, forming isoxazoline derivatives. These reactions are stereospecific and occur under microwave irradiation .
| Dipolarophile | Conditions | Product | Bioactivity |
|---|---|---|---|
| This compound + Nitrile oxide | 420W microwave, 8–12 minutes | Isoxazoline-thiazolidinedione hybrid | Antidiabetic (PPARγ activation) |
Acid/Base-Mediated Hydrolysis
The thiazolidinedione ring undergoes hydrolysis under strong acidic or basic conditions, yielding thiourea and dicarboxylic acid derivatives .
Hydrolysis Pathway:
-
Acidic Conditions (HCl, reflux): Ring opening to form 4-methylphenylthiourea and oxaloacetic acid .
-
Basic Conditions (NaOH): Degradation to mercaptoacetic acid and substituted urea .
Pharmacological Modifications
Structural analogs are synthesized for targeting PPARγ and kinases:
-
PPARγ Agonists: Introduction of hydrophobic tails (e.g., thiophen-2-ylmethylene) enhances receptor binding (ΔG = −81.06 kcal/mol) .
-
Kinase Inhibitors: Acetamide linkers improve affinity for VEGFR-2/EGFR (IC₅₀: 8–31.25 µM) .
| Modification Site | Substituent | Biological Target | Activity |
|---|---|---|---|
| Position 5 | 4-Methoxybenzylidene | Raf/MEK pathway | Antiproliferative (IC₅₀: 21.42 µM) |
| N-Methyl group | 2,3-Dichlorophenyl | PPARγ | Hypoglycemic (EC₅₀: 0.01 µM) |
Spectroscopic Characterization
Reaction products are validated using:
Scientific Research Applications
Anticancer Activity
Thiazolidine-2,4-diones, including 5-[Methyl(phenyl)amino]-1,3-thiazolidine-2,4-dione, have demonstrated significant anticancer properties . Several studies have highlighted their ability to induce apoptosis and inhibit cell proliferation across various cancer cell lines.
- Mechanism of Action : The anticancer activity is primarily attributed to the induction of apoptosis and cell cycle arrest mechanisms. For instance, derivatives modified at the 5-position of the thiazolidine ring have shown promising results against multiple tumor cell lines, including breast cancer (MCF-7) and leukemia (K562) .
- Case Studies : Research by Patil et al. reported that new derivatives exhibited varying degrees of antiproliferative activity against seven tumor cell lines. Notably, compounds such as 2-{4-[(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}-N-[3-(trifluoromethyl)phenyl]acetamide showed significant effects against breast cancer and leukemia cells .
Antidiabetic Properties
The thiazolidine-2,4-dione framework is well-known for its role in diabetes treatment. Compounds like this compound act as agonists for peroxisome proliferator-activated receptor gamma (PPARγ), which plays a crucial role in glucose metabolism.
- Mechanism of Action : These compounds enhance insulin sensitivity and promote glucose uptake in peripheral tissues. They also help reduce fatty acid levels in the bloodstream by stimulating adipocyte differentiation .
- Research Findings : A study demonstrated that certain substituted thiazolidine derivatives exhibited hypoglycemic activity in alloxan-induced diabetic rats. Compounds with electron-releasing groups showed better hypoglycemic effects .
Anti-inflammatory Activity
In addition to their anticancer and antidiabetic properties, thiazolidine derivatives have been evaluated for their anti-inflammatory effects .
- Experimental Evidence : In vitro studies have shown that these compounds can stabilize human red blood cell membranes and inhibit protein denaturation, indicating potential anti-inflammatory activity. For instance, specific derivatives demonstrated significant inhibition in both HRBC membrane stabilization and protein denaturation assays .
Summary of Biological Activities
Mechanism of Action
The mechanism of action of 5-[Methyl(phenyl)amino]-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it can inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, it can interact with receptors involved in inflammation, reducing inflammatory responses .
Comparison with Similar Compounds
Comparison with Similar Compounds
Thiazolidine-2,4-dione derivatives are primarily known as peroxisome proliferator-activated receptor gamma (PPAR-γ) agonists, used in managing type 2 diabetes and related metabolic syndromes. Below is a detailed comparison of 5-[Methyl(phenyl)amino]-1,3-thiazolidine-2,4-dione with structurally and functionally related compounds:
Structural Analogues
Pharmacological and Functional Differences
- PPAR-γ Agonist Activity: Pioglitazone and rosiglitazone are full PPAR-γ agonists, enhancing insulin sensitivity but associated with side effects like weight gain and fluid retention . Leriglitazone, a pioglitazone metabolite, exhibits improved blood-brain barrier penetration due to its hydroxyethylpyridine group, enabling applications in neurodegenerative disorders .
- Metabolic Stability: Troglitazone’s chromanol moiety contributed to its hepatotoxicity, leading to market withdrawal . The methyl(phenyl)amino group in the target compound lacks known toxicophores, suggesting a safer profile pending further studies .
- Therapeutic Scope: Pioglitazone and rosiglitazone are restricted to diabetes management. The target compound’s unique substitution may broaden its utility to non-alcoholic fatty liver disease (NAFLD) or inflammatory conditions, similar to patented TZDs like 5-[[4-[2-[5-(1-Hydroxyethyl)pyridin-2-yl]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione (NAFLD treatment) .
Research Findings
- Antidiabetic Potential: In a study of TZD-based amide derivatives, compounds with aromatic amino groups demonstrated potent hypoglycemic and hypolipidemic activities, supporting the therapeutic promise of the target compound’s design . Rosiglitazone’s methyl(pyridin-2-yl)amino group enhances PPAR-γ binding affinity compared to simpler alkyl chains, suggesting similar benefits for the methyl(phenyl)amino analogue .
Biological Activity
5-[Methyl(phenyl)amino]-1,3-thiazolidine-2,4-dione, commonly referred to as a thiazolidinedione derivative, has garnered significant interest in pharmacological research due to its diverse biological activities. This article provides a comprehensive overview of its biological activities, mechanisms of action, and relevant case studies.
Overview of Thiazolidinediones
Thiazolidinediones (TZDs) are a class of compounds primarily known for their role as antidiabetic agents. They function mainly by activating peroxisome proliferator-activated receptor gamma (PPARγ), which enhances insulin sensitivity and glucose uptake in adipose tissue and skeletal muscle. Beyond their antidiabetic properties, TZDs exhibit a range of biological activities including antimicrobial, anti-inflammatory, and anticancer effects.
The primary mechanism through which this compound exerts its effects is through PPARγ activation. This receptor plays a crucial role in the regulation of glucose and lipid metabolism. Activation leads to:
- Increased insulin sensitivity : Enhancing glucose uptake and utilization in peripheral tissues.
- Anti-inflammatory effects : Modulating inflammatory pathways that may contribute to insulin resistance.
- Anticancer properties : Inducing apoptosis in cancer cells through various signaling pathways.
Antidiabetic Activity
Research indicates that thiazolidinedione derivatives like this compound can significantly lower blood glucose levels. In a study comparing various TZD derivatives, this compound exhibited promising results in improving insulin sensitivity compared to standard treatments like rosiglitazone .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. It has shown efficacy against several bacterial strains, suggesting potential applications in treating infections .
Anticancer Activity
A notable area of research is the anticancer potential of thiazolidinediones. For instance:
- Cell Line Studies : In vitro studies demonstrated that derivatives similar to this compound induced apoptosis in various cancer cell lines such as MCF-7 (breast cancer) and A2058 (melanoma) .
- Mechanisms of Action : The anticancer activity is attributed to the induction of cell cycle arrest and apoptosis via mitochondrial pathways and modulation of specific oncogenic signaling pathways .
Case Studies and Research Findings
Q & A
Q. What are the established synthetic routes for 5-[Methyl(phenyl)amino]-1,3-thiazolidine-2,4-dione?
The compound is synthesized via cyclocondensation and alkylation protocols. A key method involves reacting N’-benzoyl-5-methyl-2,4-dioxo-3-phenyltetrahydrothieno[2,3-d]pyrimidine-6-carbohydrazide with phosphorous oxychloride under reflux, followed by hydrolysis and alkylation with benzyl chlorides or chloroacetamides . Alternative routes employ refluxing 3-(4-hydroxyphenyl)thiosemicarbazide with chloroacetic acid and sodium acetate in DMF/acetic acid mixtures to form thiazolidinone cores .
Q. Which analytical techniques are critical for characterizing this compound?
Comprehensive spectral analysis, including NMR and mass spectrometry, is essential. For example, - and -NMR data (e.g., chemical shifts at δ 7.2–7.5 ppm for aromatic protons) confirm structural features like the phenylamino and thiazolidinedione moieties . High-resolution mass spectrometry (HRMS) validates molecular weight and isotopic patterns .
Q. How is the purity of synthesized derivatives assessed?
Purity is evaluated via HPLC with UV detection (λ = 254 nm) and elemental analysis (C, H, N, S within ±0.4% of theoretical values). Melting points are determined using capillary tubes, with deviations >2°C indicating impurities .
Advanced Research Questions
Q. What computational strategies optimize reaction conditions for thiazolidinedione derivatives?
Quantum mechanical calculations (e.g., density functional theory) predict transition states and activation energies, guiding solvent selection and catalyst use. For instance, ICReDD’s reaction path search methods reduce experimental iterations by 50% by simulating intermediates and transition states . Molecular dynamics simulations further refine solvent effects and steric hindrance in alkylation steps .
Q. How can contradictions in antimicrobial activity data be resolved?
Discrepancies arise from variations in bacterial strains, assay protocols (e.g., broth microdilution vs. agar diffusion), and substituent effects. Standardized testing (CLSI guidelines) and structure-activity relationship (SAR) analysis are recommended. For example, 1-{[3-aryl-1,2,4-oxadiazol-5-yl]methyl} derivatives show enhanced activity against S. aureus due to electron-withdrawing groups improving membrane penetration .
Q. What in silico methods predict the compound’s interaction with biological targets?
Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulate binding to enzymes like dipeptidyl peptidase-4 (DPP-4). Free energy calculations (MM-PBSA) validate binding affinities, correlating with experimental IC values. Crystal structures (e.g., PDB: 1X70) guide pharmacophore modeling for substituent optimization .
Q. How do steric and electronic factors influence regioselectivity in cyclocondensation reactions?
Steric bulk at the phenylamino group directs electrophilic substitution to the para position, while electron-donating groups (e.g., -OCH) increase reaction rates. For example, 5-(4-methoxyphenyl) derivatives form 85% yield under reflux, whereas nitro-substituted analogs require higher temperatures (ΔT ≈ 20°C) .
Q. What strategies mitigate byproduct formation during alkylation?
Byproducts like N-alkylated isomers are minimized using phase-transfer catalysts (e.g., tetrabutylammonium bromide) and controlled stoichiometry (1:1.2 molar ratio of thiazolidinedione to alkylating agent). Monitoring via TLC (silica gel, ethyl acetate/hexane) ensures reaction completion within 4–6 hours .
Data Interpretation and Validation
Q. How are spectral data inconsistencies addressed?
Contradictory NMR signals (e.g., splitting patterns for methyl groups) are resolved by 2D techniques (HSQC, HMBC) and variable-temperature NMR. For example, rotameric equilibria in thiazolidinedione rings cause signal broadening at 25°C, which coalesces at 60°C .
Q. What statistical methods validate biological activity reproducibility?
Dose-response curves (log[inhibitor] vs. normalized response) are analyzed using nonlinear regression (GraphPad Prism). IC values with >10% CV between replicates trigger re-evaluation under controlled humidity and temperature (e.g., 37°C, 5% CO) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
